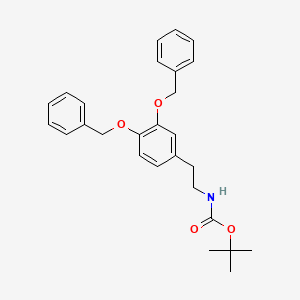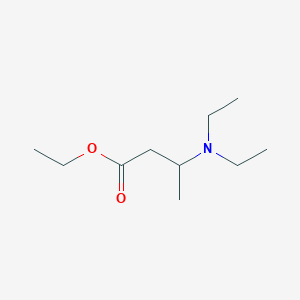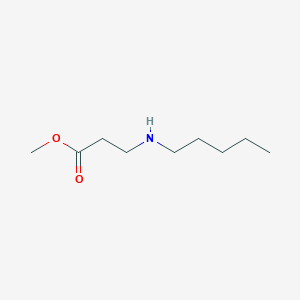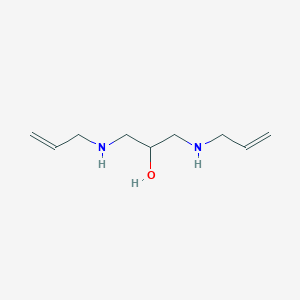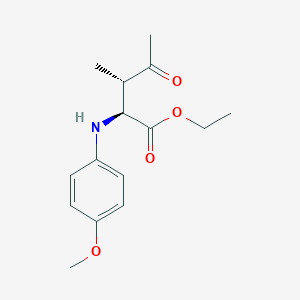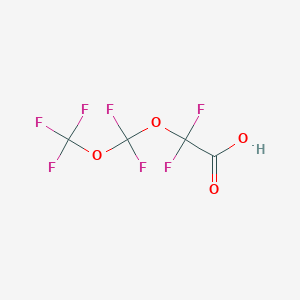
6-Acetyl-7-hydroxy-2,3-dimethyl-chromone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-7-hydroxy-2,3-dimethyl-chromone is a naturally occurring compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol. This compound is known for its diverse applications in content analysis, pharmacological experiments, and activity screening.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone can be achieved through various methods. One common approach involves the reaction of 3-formylchromone with cyclic active methylene compounds such as 4-hydroxycoumarins, 3-methyl-1-phenyl-5-pyrazolone, and triacetic acid lactone . These reactions are typically carried out under classical and non-classical conditions, including the use of green solvents and catalysts .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Acetyl-7-hydroxy-2,3-dimethyl-chromone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl or acetyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
6-Acetyl-7-hydroxy-2,3-dimethyl-chromone has a wide range of scientific research applications, including:
Chemistry: Used in content analysis and activity screening to study its chemical properties and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications in various diseases.
Industry: Utilized in the development of new materials, dyes, and other industrial products due to its unique chemical structure.
作用机制
The mechanism of action of 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone involves its interaction with specific molecular targets and pathways. This compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied.
相似化合物的比较
Similar Compounds
Similar compounds to 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone include other chromone derivatives such as:
- 7-Hydroxy-4-methylcoumarin
- 6-Acetyl-4-methyl-2-oxo-2H-chromene
- 3-Formylchromone
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C13H12O4 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC 名称 |
6-acetyl-7-hydroxy-2,3-dimethylchromen-4-one |
InChI |
InChI=1S/C13H12O4/c1-6-8(3)17-12-5-11(15)9(7(2)14)4-10(12)13(6)16/h4-5,15H,1-3H3 |
InChI 键 |
LLFACEFXSUBTHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=CC(=C(C=C2C1=O)C(=O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)
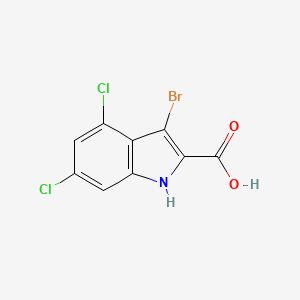
![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)
![(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B13423954.png)
